EED226

Vue d'ensemble

Description

EED226 est un inhibiteur puissant, sélectif et biodisponible par voie orale de la protéine de développement de l’ectoderme embryonnaire (EED), qui est un composant du complexe répressif polycomb 2 (PRC2). Ce composé a montré une activité antitumorale significative en inhibant le complexe PRC2, qui est responsable de la méthylation de la lysine 27 de l’histone H3 (H3K27). L'inhibition de PRC2 conduit à la réactivation des gènes suppresseurs de tumeur, faisant d'this compound un candidat prometteur pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'EED226 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure centrale : La structure centrale d'this compound est synthétisée par une série de réactions de condensation et de cyclisation.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure centrale par des réactions de substitution pour améliorer la puissance et la sélectivité du composé.

Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie sur colonne et la recristallisation pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la rentabilité, impliquant souvent des systèmes de synthèse et de purification automatisés pour garantir la cohérence et la capacité d'adaptation.

Analyse Des Réactions Chimiques

Types de réactions

EED226 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution sont utilisées pour introduire différents groupes fonctionnels, ce qui peut améliorer la sélectivité et la puissance du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound, chacun ayant potentiellement des activités biologiques et des propriétés différentes.

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la fonction de PRC2 et son rôle dans la régulation des gènes.

Biologie : Aide à comprendre la régulation épigénétique de l'expression des gènes et le rôle de la méthylation des histones.

Médecine : Étudié pour son potentiel dans la thérapie anticancéreuse, en particulier dans les cancers présentant une activité aberrante de PRC2.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les régulateurs épigénétiques.

Mécanisme d'action

This compound exerce ses effets en se liant à la protéine EED au sein du complexe PRC2. Cette liaison induit un changement conformationnel dans le complexe, conduisant à l'inhibition de son activité méthyltransférase. L'inhibition de PRC2 entraîne une réduction de la méthylation de H3K27, réactivant ainsi les gènes suppresseurs de tumeur et inhibant la croissance des cellules cancéreuses .

Applications De Recherche Scientifique

Scientific Research Applications

-

Cancer Therapy :

- Lymphoma Treatment : EED226 has shown significant efficacy in treating lymphomas, particularly those with EZH2 mutations. In a study involving subcutaneous lymphoma xenograft tumors, oral administration of this compound resulted in reduced tumor volume and complete tumor regression in some cases after 32 days of treatment. The compound was well tolerated, demonstrating its potential as a therapeutic agent for resistant tumors .

- Mechanistic Insights : In vitro assays indicated that this compound selectively inhibited H3K27 methylation and modulated gene transcription, leading to altered expression profiles in cancer cells. This was particularly evident in DLBCL (Diffuse Large B-Cell Lymphoma) cell lines where this compound effectively inhibited cell proliferation .

-

Renal Protection :

- Acute Kidney Injury : this compound has been investigated for its protective effects against acute kidney injury (AKI). In murine models induced by cisplatin, treatment with this compound improved renal function and reduced apoptosis in renal tubular cells. The compound was found to inhibit the phosphorylation of key apoptotic factors, thereby preserving mitochondrial function and promoting cell survival .

Table 1: Efficacy of this compound in Various Studies

Table 2: Comparative Binding Affinity and Inhibition Potency

| Compound | Binding Affinity (IC50, nM) | Cell Growth Inhibition (IC50, μM) |

|---|---|---|

| This compound | 17.6 ± 5.8 | 0.18 ± 0.05 |

| EEDi-5285 | 0.2 | 0.020 |

Case Studies

-

Efficacy in EZH2 Mutant Lymphomas :

A study demonstrated that this compound effectively inhibited the growth of EZH2-mutant lymphoma cell lines, with significant reductions in H3K27me3 levels and upregulation of target genes associated with tumor suppression . -

Combination Therapies :

Research indicated that combining this compound with other agents such as cyclin-dependent kinase inhibitors resulted in synergistic effects on tumor growth inhibition, particularly in nasopharyngeal carcinoma (NPC) cells . This suggests that this compound may enhance the efficacy of existing therapies.

Mécanisme D'action

EED226 exerts its effects by binding to the EED protein within the PRC2 complex. This binding induces a conformational change in the complex, leading to the inhibition of its methyltransferase activity. The inhibition of PRC2 results in the reduction of H3K27 methylation, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth .

Comparaison Avec Des Composés Similaires

Composés similaires

GSK126 : Un autre inhibiteur de PRC2 qui cible la sous-unité EZH2.

EPZ-6438 (Tazemetostat) : Un inhibiteur sélectif d'EZH2 utilisé en milieu clinique.

UNC1999 : Un inhibiteur double d'EZH2 et d'EZH1.

Unicité d'EED226

This compound est unique en sa capacité à inhiber PRC2 en ciblant la sous-unité EED plutôt que la sous-unité catalytique EZH2. Ce mécanisme d'action distinct permet à this compound de surmonter la résistance observée avec les inhibiteurs d'EZH2 et offre un spectre d'activité antitumorale plus large .

Activité Biologique

EED226 is a potent allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development (EED) protein. This compound has garnered attention due to its significant effects on histone methylation, particularly H3K27 trimethylation, which is crucial for gene regulation and has implications in cancer therapy and other diseases.

This compound functions by binding to the H3K27me3 binding pocket of the EED protein within the PRC2 complex. This binding disrupts the interaction between EED and EZH2, the catalytic subunit of PRC2, thereby inhibiting the complex's methyltransferase activity. The inhibition leads to a reduction in H3K27 methylation levels, which is associated with gene activation and tumor suppression.

- IC50 Value : this compound has an inhibitory concentration (IC50) of 23.4 nM, indicating its potency as an EED inhibitor .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits PRC2 activity in various cancer cell lines. For instance:

- Cell Lines : this compound showed antiproliferative effects in multiple myeloma, lymphoma, and breast cancer cell lines.

- Mechanistic Insights : Treatment with this compound resulted in decreased levels of H3K27me3 and upregulation of target genes involved in tumor suppression .

In Vivo Studies

This compound has been tested in mouse models to evaluate its therapeutic potential:

- Tumor Models : In subcutaneous lymphoma xenograft models, oral administration of this compound significantly slowed tumor growth and reduced tumor volume. Notably, prolonged treatment (32 days) led to complete tumor regression without observable toxicity .

- Acute Kidney Injury (AKI) : In a murine model of cisplatin-induced AKI, this compound improved renal function and reduced apoptosis in renal tubular cells. It inhibited phosphorylation of key apoptotic factors such as p53 and FOXO3a, contributing to its protective effects against kidney injury .

Case Studies

- Cancer Therapy : In a study by Qi et al., this compound was shown to inhibit tumor growth in mice with lymphoma. The compound not only reduced global H3K27me3 levels but also enhanced the expression of genes that promote cell survival .

- Renal Protection : Research conducted by Li et al. indicated that this compound mitigated cisplatin-induced renal damage by reducing inflammatory cytokines and promoting tubular cell proliferation .

Data Summary

| Study | Model | Effect | Mechanism |

|---|---|---|---|

| Qi et al. | Lymphoma Xenograft | Tumor regression | Inhibition of PRC2 activity, reduced H3K27me3 |

| Li et al. | Cisplatin-Induced AKI | Renal protection | Inhibition of apoptosis pathways (p53/FOXO3a) |

Propriétés

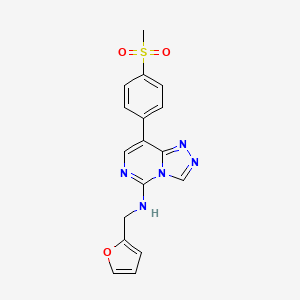

IUPAC Name |

N-(furan-2-ylmethyl)-8-(4-methylsulfonylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-26(23,24)14-6-4-12(5-7-14)15-10-19-17(22-11-20-21-16(15)22)18-9-13-3-2-8-25-13/h2-8,10-11H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIRSNMPIZZNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(N3C2=NN=C3)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: EED226 is a potent and selective inhibitor of the Polycomb Repressive Complex 2 (PRC2) [, ]. It achieves this by binding to the histone H3 lysine 27 trimethylation (H3K27me3) binding pocket of Embryonic Ectoderm Development (EED), a regulatory subunit of PRC2 [, , ]. This binding allosterically inhibits PRC2 activity [, ], leading to a decrease in H3K27me3 levels [, ]. Consequently, the transcriptional repression of PRC2 target genes is reduced [], influencing various cellular processes such as cell survival, proliferation, and differentiation [, , ].

ANone: The full chemical name for this compound is N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine. Unfortunately, the provided research excerpts do not include information about the molecular formula, weight, or spectroscopic data for this compound.

ANone: The provided research excerpts do not offer specific details on the material compatibility and stability of this compound under various conditions.

ANone: this compound is not described as having catalytic properties itself. Its primary function is the inhibition of the PRC2 complex, which has enzymatic activity. The research primarily focuses on its therapeutic potential as an epigenetic modulator.

A: Yes, computational methods have played a role in understanding this compound's interactions and optimizing its structure. Researchers have employed molecular modeling, including MM/GBSA_IE calculations and alanine scanning, to analyze the binding interactions between this compound and the EED protein []. These studies have identified key residues involved in binding and have provided insights for the rational design of novel EED inhibitors with improved potency and selectivity [].

ANone: The provided research excerpts do not contain information specifically addressing SHE regulations for this compound.

A: this compound has been shown to possess excellent pharmacokinetic properties []. Notably, it exhibits good oral bioavailability, enabling its effective delivery and systemic exposure [, ]. In vivo studies demonstrate that this compound effectively inhibits PRC2 activity, leading to reduced H3K27me3 levels and modulation of PRC2 target gene expression [, , , ].

A: this compound has shown promising anticancer activity in both in vitro and in vivo models. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including lymphoma cells harboring EZH2 mutations [, ]. In vivo, this compound demonstrates potent antitumor activity in xenograft mouse models, leading to significant tumor regression [, ]. These findings highlight the therapeutic potential of this compound for cancers driven by PRC2 dysregulation.

A: While the provided research excerpts do not explicitly address resistance mechanisms specific to this compound, one study investigates resistance to EZH2 inhibitors, which also target the PRC2 complex []. The study identified potential resistance mechanisms, including activation of specific signaling pathways (IGF-1R, MEK, and PI3K) and the acquisition of mutations in the EZH2 protein []. Interestingly, this compound retained activity against DLBCL cells resistant to certain EZH2 inhibitors, suggesting it might overcome some resistance mechanisms [].

ANone: The provided research excerpts do not provide comprehensive information regarding the toxicology and safety profile of this compound, including potential long-term effects.

A: While the provided research excerpts do not directly address the identification of specific biomarkers for this compound treatment, one study highlights the potential of MHC-I genes as biomarkers []. this compound treatment was found to increase MHC-I protein expression in nasopharyngeal carcinoma cells []. Further investigations are warranted to explore the implications of this finding for immunotherapy response prediction in NPC [].

ANone: The specific analytical methods used for characterizing and quantifying this compound are not detailed in the provided research excerpts.

A: The discovery and development of this compound represent significant milestones in the field of PRC2-targeted therapies. The identification of EED as a viable target for allosteric inhibition of PRC2 and the subsequent development of potent and selective EED inhibitors like this compound have opened new avenues for therapeutic intervention in cancers driven by PRC2 dysregulation [, , ]. Additionally, the finding that EED inhibitors might overcome resistance mechanisms associated with EZH2 inhibitors further highlights their potential clinical value [].

A: this compound research exemplifies cross-disciplinary collaboration, integrating expertise from various fields, including medicinal chemistry, cancer biology, epigenetics, and computational chemistry. This collaborative effort has been instrumental in the discovery, characterization, and preclinical development of this compound [, , , ]. The synergy between these disciplines has advanced our understanding of PRC2 biology and paved the way for potential new treatment strategies for PRC2-driven cancers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.